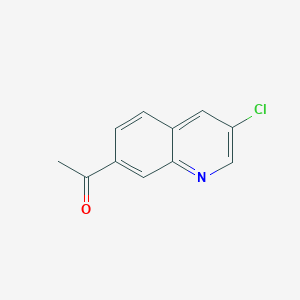

1-(3-Chloroquinolin-7-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chloroquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO and a molar mass of 205.64 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Métodos De Preparación

The synthesis of 1-(3-Chloroquinolin-7-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-chloroquinoline with ethanoyl chloride under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Análisis De Reacciones Químicas

1-(3-Chloroquinolin-7-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid, while reduction could produce 1-(3-chloroquinolin-7-yl)ethanol .

Aplicaciones Científicas De Investigación

Synthesis of 1-(3-Chloroquinolin-7-yl)ethanone

The synthesis of this compound can be achieved through various methodologies, including traditional organic synthesis techniques and more modern approaches such as click chemistry. The latter has been highlighted for its efficiency and sustainability, often employing ultrasound irradiation to enhance reaction rates and yields .

Key Synthetic Methods:

- Traditional Synthesis : Involves the reaction of chlorinated quinoline derivatives with ethanones under acidic or basic conditions.

- Click Chemistry : Utilizes cycloaddition reactions that are efficient and environmentally friendly, allowing for the rapid assembly of complex molecules .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Notably, compounds derived from this structure have shown promise in the following areas:

Antimalarial Activity

Research indicates that this compound and its derivatives possess significant antimalarial properties. For instance, studies have reported moderate to high antimalarial activity against Plasmodium falciparum with IC50 values below 100 μM, with some derivatives demonstrating even greater potency (IC50 < 50 μM) .

Anticancer Potential

The compound has also been evaluated for its anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Certain derivatives have shown selective toxicity towards MCF-7 cells, indicating potential for targeted cancer therapies .

Antimicrobial Properties

In addition to its antimalarial and anticancer effects, this compound has demonstrated antimicrobial activity. This broad-spectrum efficacy is attributed to the quinoline moiety, which is known for its ability to disrupt cellular processes in bacteria and fungi .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 1-(3-Chloroquinolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interfere with various cellular processes, contributing to their antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

1-(3-Chloroquinolin-7-yl)ethanone can be compared with other quinoline derivatives such as:

Quinoline: The parent compound with a similar structure but lacking the chlorine and ethanone groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Quinolinic acid: Another derivative with distinct biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives .

Actividad Biológica

1-(3-Chloroquinolin-7-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its diverse biological activities. The molecular formula is C10H8ClN, and it has a molecular weight of approximately 189.63 g/mol. The presence of the chloro group at the 3-position enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, likely due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

- Anticancer Properties : Studies have indicated that derivatives of quinoline compounds exhibit cytotoxic effects on cancer cell lines. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | |

| This compound | Escherichia coli | 15.0 |

Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 8.0 | Apoptosis induction | |

| This compound | A549 (Lung Cancer) | 6.5 | Caspase activation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer properties of this compound against multiple cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 and A549 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Propiedades

IUPAC Name |

1-(3-chloroquinolin-7-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMACMVIDKCSUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=C(C=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.